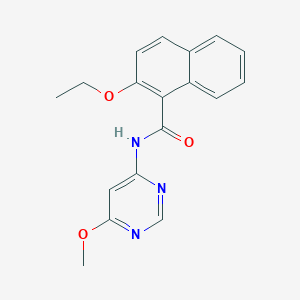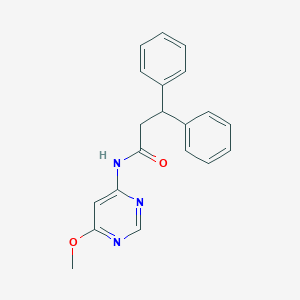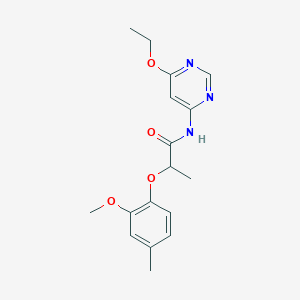
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea, also known as CMPEPU, is an organic compound that has been gaining attention within the scientific community due to its potential applications in a variety of areas. CMPEPU has been studied for its ability to act as a catalyst in organic reactions, as well as its potential as an antimicrobial agent and as a drug delivery system.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its potential applications in several areas of scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of β-lactams and other heterocyclic compounds. 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has also been studied for its potential as an antimicrobial agent, as well as its ability to act as a drug delivery system. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its potential applications in biochemistry and biotechnology.
作用机制
The exact mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is still not fully understood. However, it is believed that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea binds to certain enzymes and proteins in the cell, which can affect the activity of these molecules. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been shown to interact with certain molecules in the cell membrane, which can affect the permeability of the membrane and the ability of certain molecules to enter or exit the cell.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can affect the activity of certain enzymes and proteins, as well as the permeability of the cell membrane. In vivo studies have shown that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can affect the growth and development of certain organisms, as well as their metabolism and reproductive functions.
实验室实验的优点和局限性
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is non-toxic and has low reactivity, making it safe to use in laboratory experiments. However, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has several limitations, such as its low solubility in water and its low reactivity with certain molecules.
未来方向
The potential applications of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea are vast and there is still much to be explored. Some potential future directions for research include studying the effects of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea on other organisms, such as plants, as well as its potential application as a drug delivery system. In addition, further research could be conducted to explore the mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea and to identify potential new applications for this compound.
合成方法
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can be synthesized through a two-step process. The first step involves the reaction of a 5-chloro-2-methoxyphenyl isocyanate with a 6-ethoxypyrimidin-4-yl isocyanate in the presence of a base, such as triethylamine, to form the desired product. The second step involves the hydrolysis of the product to form the final 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea compound. The reaction is shown in Figure 1.
Figure 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-13-7-12(16-8-17-13)19-14(20)18-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGCZTUMIPGBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)



![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)